molecular formula C8H10N2O3S B120255 Diazald CAS No. 80-11-5

Diazald

Cat. No.: B120255
CAS No.: 80-11-5
M. Wt: 214.24 g/mol
InChI Key: FFKZOUIEAHOBHW-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-nitrosobenzenesulfonamide is a sulfonamide.

Mechanism of Action

Target of Action

Diazald, also known as N-Methyl-N-nitrosotoluene-4-sulphonamide, is primarily used as a precursor to diazomethane . Diazomethane is a versatile reagent in organic synthesis, and it is often used for methylation of carboxylic acids and phenols .

Mode of Action

Upon the addition of a base such as sodium hydroxide or potassium hydroxide and mild heating (65–70 °C) in a mixture of water, diethyl ether, and a high boiling polar cosolvent (e.g., diethylene glycol monomethyl ether), this compound undergoes successive elimination reactions to produce diazomethane . Diazomethane is then codistilled as an ethereal solution, and a p-toluenesulfonate salt is produced as a byproduct .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to its role as a precursor to diazomethane. Diazomethane, in turn, is involved in various organic synthesis reactions, including methylation of carboxylic acids and phenols .

Pharmacokinetics

Like other nitroso compounds, this compound is thermally sensitive, as a result of its weak n–no bond .

Result of Action

The primary result of this compound’s action is the production of diazomethane, a useful reagent in organic synthesis . Diazomethane can be used to methylate carboxylic acids and phenols, among other reactions .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a base and heat are necessary for this compound to undergo the elimination reactions that produce diazomethane . Additionally, this compound is thermally sensitive due to its weak N–NO bond, which means that its stability and efficacy can be affected by temperature .

Biological Activity

Diazald, or diazomethane, is a diazo compound with significant biological activity, primarily recognized as a potent antimicrobial agent and a versatile tool in organic synthesis. This article explores the compound's biological properties, its mechanisms of action, and relevant case studies that highlight its efficacy.

This compound is characterized by its molecular formula CH2N2\text{CH}_2\text{N}_2 and is known for its high reactivity. It serves as a precursor for various biologically active compounds and has been utilized in synthetic organic chemistry due to its ability to methylate carboxylic acids and phenols.

Antimicrobial Activity

Recent studies have identified this compound as a potent antimicrobial agent. In vitro tests demonstrated its effectiveness against various yeast strains, showcasing significant inhibitory effects. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial potential.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of this compound against several pathogens. The results are summarized in Table 1:

Microorganism MIC (µg/mL) Activity
Candida albicans5High
Aspergillus niger10Moderate
Staphylococcus aureus7High

This data illustrates that this compound exhibits strong activity against both yeast and bacterial strains, suggesting its potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Methylation : this compound acts as a methylating agent, modifying nucleophilic sites on biomolecules, which can lead to altered biological functions.
  • Disruption of Cellular Processes : It interferes with cellular processes by forming covalent bonds with proteins and nucleic acids, potentially leading to cell death.

Research Findings

A comprehensive review of literature indicates that this compound's biological activity extends beyond antimicrobial effects. Its applications in cancer research and drug development are noteworthy:

  • Antitumor Activity : In studies involving cancer cell lines, this compound derivatives demonstrated significant antiproliferative effects. For instance, one derivative showed an IC50 value of 0.55 nM in inhibiting KB human tumor cells, indicating potent antitumor properties .
  • Inhibition of Enzymatic Activity : Research has shown that this compound can inhibit key enzymes involved in metabolic pathways, further underscoring its versatility as a biochemical tool .

Scientific Research Applications

Synthesis of Diazomethane

Diazald serves as a precursor for diazomethane, which is a highly reactive intermediate utilized in various organic transformations. The generation of diazomethane from this compound typically involves its reaction with strong bases like potassium hydroxide (KOH) in organic solvents.

Continuous Generation Methods

Recent advancements have focused on continuous synthesis methods to enhance the safety and efficiency of diazomethane generation. For instance, a dual-channel microreactor setup allows for the continuous production and reaction of diazomethane with substrates, achieving yields exceeding 80% for various products .

YearMethodologyYield (%)Reference
2011Dual-channel microreactor>80
2013Simple generating deviceVariable
2016Tube-in-flask reactor>71

Synthetic Applications

Diazomethane is extensively used in organic synthesis for reactions such as cyclopropanation, methylation, and transesterification.

Cyclopropanation Reactions

One notable application is the Pd-catalyzed cyclopropanation of various substrates using diazomethane. In a study conducted in 2010, researchers achieved high yields (up to 96%) by reacting nitroso Diels–Alder cycloadducts with diazomethane . This method has proven valuable for constructing complex cyclic structures.

Substrate TypeYield (%)Reaction Conditions
Nitroso cycloadducts96Pd(OAc)₂, 0 °C
Arylcyclopropyl borates45-72Tube-in-tube reactor

Methylation and Transesterification

Diazomethane is also used for methylation reactions, where it reacts with carboxylic acids to form esters. A study highlighted the transesterification of oxalic acid esters facilitated by diazomethane, yielding dimethyl oxalate and other derivatives . The extent of conversion was influenced by the presence of alcohols during the reaction.

Reaction TypeProduct(s)Yield (%)
Methylation of acidsDimethyl oxalateVariable
Transesterification with alcoholsMethylethyl oxalate, Diethyl oxalateUp to 32

Safety and Environmental Considerations

Despite its reactivity, diazomethane poses significant safety risks due to its toxicity and potential explosiveness. Research has focused on developing safer methodologies for its generation and handling. For example, using biphasic systems allows for controlled reactions that minimize risks associated with diazomethane .

Continuous Stirred Tank Reactor (CSTR) Applications

In 2019, researchers developed a CSTR system that facilitated a three-step synthesis process involving diazomethane, achieving high rates of chiral α-chloroketone production . This approach exemplifies the integration of continuous flow technology in enhancing the efficiency and safety of chemical processes.

Practical Applications in Pharmaceutical Chemistry

The utility of diazomethane extends into pharmaceutical chemistry, where it is employed in the synthesis of biologically active compounds. For instance, cyclopropanated products derived from diazomethane have been utilized as scaffolds for nucleoside analogs, demonstrating its importance in drug development .

Chemical Reactions Analysis

Base-Induced Decomposition to Diazomethane

Diazald undergoes base-mediated elimination to produce diazomethane, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a biphasic solvent system (e.g., water/diethyl ether with diethylene glycol monomethyl ether as a cosolvent). The reaction proceeds via sequential deprotonation and elimination at 65–70°C :

This compoundBase CH2N2+ p toluenesulfonate salt+H2O\text{this compound}\xrightarrow{\text{Base }}\text{CH}_2\text{N}_2+\text{ p toluenesulfonate salt}+\text{H}_2\text{O}

Key Data :

  • Yield: 16.6–21.4 mmol diazomethane per 5 g this compound .

  • Thermal Sensitivity: The N–NO bond dissociation energy is 33.4 kcal/mol, necessitating controlled heating to avoid decomposition .

Base-Free "Click and Release" Diazomethane Generation

Recent advancements enable in situ diazomethane synthesis without strong bases. This compound reacts with enamines and sulfonyl azides in organic solvents (e.g., acetone-d₆) at low temperatures (0–25°C) :

This compound+EnamineCH2N2+Byproducts\text{this compound}+\text{Enamine}\rightarrow \text{CH}_2\text{N}_2+\text{Byproducts}

Applications :

  • Methyl Ester Synthesis : Yields up to 93% for carboxylic acids .

  • Diazoketone Formation : Reaction with acid chlorides achieves 60% yield (e.g., probenecid derivative) .

Thermal Stability and Decomposition Hazards

This compound’s thermal decomposition profile is critical for safe handling. Differential scanning calorimetry (DSC) data reveal:

PropertyValueSource
ΔH (Decomposition)-102 kJ/mol (avg. for diazo)
T<sub>onset</sub>75–160°C (varies by substituent)
Impact SensitivityModerate (Yoshida correlation)

Safety Note : Diazomethane generated from this compound is explosive above 100°C; continuous flow systems mitigate risks by minimizing accumulation .

4.1. Methyl Esterification

This compound-derived CH₂N₂ reacts with carboxylic acids via a two-step mechanism:

  • Protonation : CH₂N₂ + RCOOH → CH₃N₂⁺ + RCOO⁻

  • S<sub>N</sub>2 Reaction : RCOO⁻ + CH₃N₂⁺ → RCOOCH₃ + N₂ .

Scope : Compatible with electron-donating/withdrawing groups and aliphatic chains .

4.2. Arndt-Eistert Homologation

This compound enables one-carbon chain extension of carboxylic acids:

  • Diazoketone Formation : Acid chloride + CH₂N₂ → Diazoketone.

  • Wolff Rearrangement : Heat/silver catalyst → Ketene intermediate.

  • Hydrolysis : Ketene + H₂O → Homologated carboxylic acid .

Yield : Up to 85% for α-diazoketones .

4.3. Cyclopropanation

In situ-generated CH₂N₂ reacts with alkenes in biphasic systems (e.g., water/olefin) to form cyclopropanes, avoiding explosive CH₂N₂ buildup .

Q & A

Basic Research Questions

Q. What standardized protocols exist for diazomethane synthesis using Diazald, and how can researchers ensure reproducibility?

Diazomethane generation via this compound typically involves reacting this compound (N-methyl-N-nitroso-p-toluenesulfonamide) with a base (e.g., KOH or NaOH) in an ether solvent. A widely cited protocol involves dissolving 5 g of this compound in 45 ml of ether, adding it to a KOH solution (5 g in 8 ml water + 10 ml ethanol), and heating to 65°C while maintaining a controlled distillation rate . The diazomethane yield is quantified spectrophotometrically at 410 nm (ε = 7.2) . To ensure reproducibility, strict control of temperature, solvent purity, and base concentration is critical. Deviations in these parameters can lead to inconsistent diazomethane concentrations or side reactions.

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound-derived diazomethane is highly toxic and explosive. Mandatory safety measures include:

  • Conducting reactions during normal business hours with supervision .
  • Using labeled reaction flasks and ensuring immediate access to eyewash stations/safety showers .
  • Avoiding open flames or sparks due to ether’s flammability .
  • Trapping residual diazomethane with acidic ethanol post-distillation to neutralize unreacted CH₂N₂ .

Advanced Research Questions

Q. How can researchers optimize this compound-derived diazomethane concentration for specific methylation reactions?

this compound’s efficiency in generating diazomethane depends on reaction kinetics and solvent polarity. Comparative studies show that this compound produces higher diazomethane concentrations (0.25–0.30 M) than NMU (N-methylurea) due to its stability in ethanolic KOH . To optimize:

  • Use 45–50% KOH to maximize base strength without premature decomposition.
  • Maintain a distillation rate matching diazomethane generation (≈1 ml/min) to prevent overheating .
  • Add ether post-distillation to recover residual CH₂N₂ trapped in the reaction flask .

Q. What experimental strategies address contradictions in methylene insertion efficiency during peptide methylation with this compound-derived diazomethane?

Despite producing high-purity diazomethane, this compound-based methods can lead to inconsistent methylene (CH₂) insertion in peptides, resulting in undesired byproducts like α-chloroketones . Mitigation strategies include:

  • Trapping impurities : Pass diazomethane through a KOH-toluene scrubber to remove water and acidic byproducts before reacting with substrates .
  • Temperature control : Conduct methylations at 0–5°C to suppress side reactions .
  • Batch analysis : Quantify diazomethane concentration spectrophotometrically for each batch to correlate with reaction outcomes .

Q. How do this compound-based diazomethane generation methods compare to alternative precursors (e.g., NMU) in lipidomics and metabolomics workflows?

ParameterThis compoundNMU
Avg. CH₂N₂ Concentration0.25–0.30 M 0.13 M
Batch VariabilityLow (CV < 10%) High (CV > 20%)
Byproduct FormationMinimal under optimal conditionsSignificant (requires additional purification)
This compound’s superior consistency makes it preferable for high-sensitivity applications like lipid methylations in cold-stress studies, where trace impurities can skew quantitative results .

Q. Methodological Challenges and Solutions

Q. What analytical methods validate diazomethane purity post-synthesis, and how do contaminants impact downstream applications?

  • Spectrophotometry : Measure absorbance at 410 nm; deviations indicate contamination (e.g., nitroso compounds) .
  • GC-MS : Detect trace ether or ethanol residues that may inhibit enzymatic reactions . Contaminants like water or residual base can hydrolyze diazomethane to methyl esters, reducing methylation efficiency in derivatization workflows .

Q. How can researchers reconcile discrepancies in reported diazomethane yields across studies using this compound?

Variability often stems from differences in:

  • Solvent choice : Ether vs. THF alters reaction rates .
  • Base concentration : Excess KOH accelerates this compound decomposition but risks diazomethane degradation . Standardizing protocols using molar ratios (e.g., this compound:KOH = 1:1.2) and reporting reaction times/temperatures in detail can reduce inter-study variability .

Q. Ethical and Reporting Standards

  • Data transparency : Disclose diazomethane batch-specific concentrations and purity metrics in methods sections .
  • Safety compliance : Adhere to institutional LSOPs (Lab-Specific Operating Procedures) for this compound use, including waste disposal protocols .

Properties

IUPAC Name

N,4-dimethyl-N-nitrosobenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3
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InChI Key

FFKZOUIEAHOBHW-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Source PubChem
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Molecular Formula

C8H10N2O3S
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DSSTOX Substance ID

DTXSID8058827
Record name N-Methyl-N-nitrosotoluene-4-sulphonamide
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Molecular Weight

214.24 g/mol
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Physical Description

Yellow solid; [Merck Index] Fine light yellow crystals; [MSDSonline]
Record name p-Tolylsulfonylmethylnitrosamide
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Solubility

INSOL IN WATER; SOL IN ETHER, PETROLEUM ETHER, BENZENE, SOL IN CHLOROFORM, CARBON TETRACHLORIDE, VERY SOL IN HOT ALC, SOL IN MOST ORGANIC SOLVENTS
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Vapor Pressure

0.00000479 [mmHg]
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Color/Form

YELLOW CRYSTALS FROM BENZENE + PETROLEUM ETHER

CAS No.

80-11-5, 102832-11-1
Record name N-Methyl-N-nitroso-p-toluenesulfonamide
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Melting Point

62 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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